![molecular formula C15H24N2O2 B5665337 1-(2,5-dimethoxybenzyl)-4-methyl-1,4-diazepane](/img/structure/B5665337.png)
1-(2,5-dimethoxybenzyl)-4-methyl-1,4-diazepane
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Overview
Description
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives can be accomplished through various methods, including multicomponent reactions and cyclization strategies. For instance, a one-pot synthesis approach for 2,5,6,7-tetrahydro-1H-1,4-diazepin-2-ones from 1,2-diaza-1,3-dienes and N-unsubstituted aliphatic 1,3-diamines has been described, showcasing the versatility and efficiency of synthesizing diazepane rings (Attanasi et al., 2011). Additionally, chiral-pool synthesis of 1,4-diazepanes as novel σ1 receptor ligands has been achieved starting from enantiomerically pure amino acids, highlighting the synthetic accessibility of functionally diverse 1,4-diazepane derivatives (Fanter et al., 2017).
Molecular Structure Analysis
The molecular structure of 1,4-diazepane derivatives, including their conformation and stereochemistry, plays a crucial role in their chemical behavior and potential applications. X-ray analysis has provided insights into the conformations adopted by these molecules, such as the twisted chair conformation observed in certain 1,4-diazepanes (Ramírez-Montes et al., 2012). This structural information is essential for understanding the reactivity and interaction of these compounds with biological targets.
Chemical Reactions and Properties
1,4-Diazepane derivatives can undergo various chemical reactions, including multicomponent reactions, cyclizations, and nucleophilic substitutions, to generate a wide array of compounds. For example, the Ugi multicomponent reaction followed by an intramolecular nucleophilic substitution has been explored for the synthesis of 1-sulfonyl 1,4-diazepan-5-ones and their benzo-fused derivatives, demonstrating the chemical versatility of the diazepane scaffold (Banfi et al., 2007).
Physical Properties Analysis
The physical properties of 1,4-diazepane derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. These properties are critical for the application of these compounds in various fields, including pharmaceuticals and materials science.
Chemical Properties Analysis
The chemical properties of 1,4-diazepane derivatives, including their reactivity, stability, and interactions with other molecules, are determined by their functional groups and molecular structure. For instance, the reactivity of 1,4-diazepane derivatives in olefin epoxidation reactions has been studied, revealing the influence of ligand Lewis basicity on catalytic reactivity (Sankaralingam & Palaniandavar, 2014).
properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methyl]-4-methyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-16-7-4-8-17(10-9-16)12-13-11-14(18-2)5-6-15(13)19-3/h5-6,11H,4,7-10,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZGNMRLICHPEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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